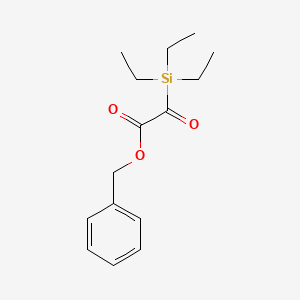
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester is a specialized organic compound that belongs to the class of esters. It is characterized by the presence of an acetic acid moiety, a triethylsilyl group, and a phenylmethyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, oxo(triethylsilyl)-, phenylmethyl ester typically involves the esterification of acetic acid derivatives with phenylmethyl alcohol in the presence of a triethylsilyl group. One common method involves the reaction of acetic anhydride with phenylmethyl alcohol in the presence of a triethylsilyl chloride catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Medicine: Investigated for its potential use in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, oxo(triethylsilyl)-, phenylmethyl ester involves its reactivity with various nucleophiles and electrophiles. The triethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, phenyl ester: Similar ester structure but lacks the triethylsilyl group.
Acetic acid, benzyl ester: Contains a benzyl group instead of a phenylmethyl group.
Acetic acid, triethylsilyl ester: Contains a triethylsilyl group but lacks the phenylmethyl ester group.
Uniqueness
Acetic acid, oxo(triethylsilyl)-, phenylmethyl ester is unique due to the presence of both the triethylsilyl group and the phenylmethyl ester group. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications where selective protection and deprotection of functional groups are required.
Eigenschaften
CAS-Nummer |
443988-54-3 |
|---|---|
Molekularformel |
C15H22O3Si |
Molekulargewicht |
278.42 g/mol |
IUPAC-Name |
benzyl 2-oxo-2-triethylsilylacetate |
InChI |
InChI=1S/C15H22O3Si/c1-4-19(5-2,6-3)15(17)14(16)18-12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChI-Schlüssel |
SVFKROHERZSFAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(=O)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)

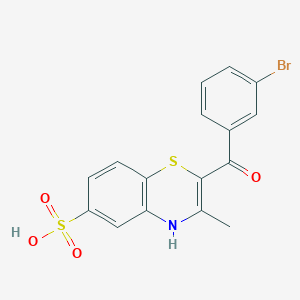
![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)
![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)

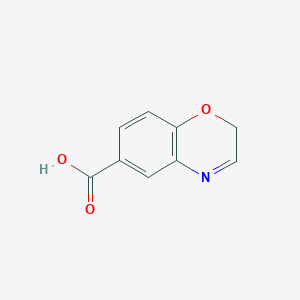


![Phenol, 4-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14244574.png)
![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
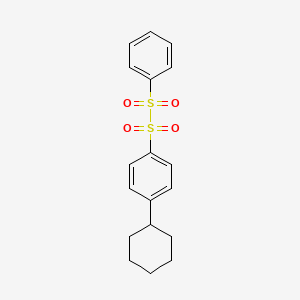
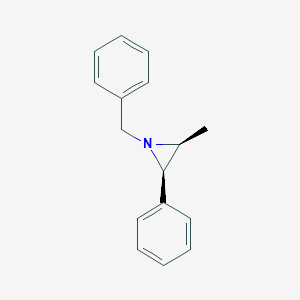
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
